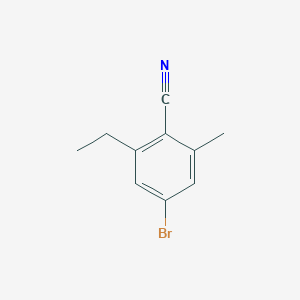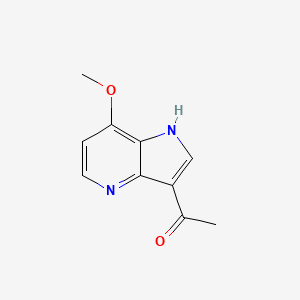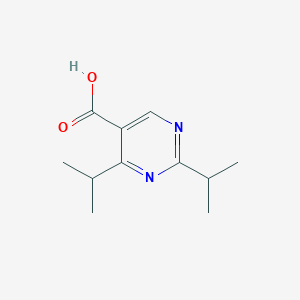![molecular formula C25H35N3O3 B12095368 2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is a synthetic compound with a complex structure that includes a hydroxyphenylethyl group, valine, leucine, and an anilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide typically involves the following steps:
Formation of the Hydroxyphenylethyl Group: This step involves the reaction of phenylacetaldehyde with a suitable reducing agent to form 2-hydroxy-1-phenylethanol.
Peptide Bond Formation: The hydroxyphenylethyl group is then coupled with valine and leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Anilide Formation: Finally, the resulting peptide is reacted with aniline under suitable conditions to form the anilide moiety.
Industrial Production Methods: Industrial production of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the hydroxyphenylethyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the peptide backbone can be reduced to form an alcohol.
Substitution: The anilide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-oxo-1-phenylethanol.
Reduction: Formation of 2-hydroxy-1-phenylethanol.
Substitution: Formation of substituted anilides.
Applications De Recherche Scientifique
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological pathways involving peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenylethyl group may interact with active sites of enzymes, while the peptide backbone can mimic natural peptides, influencing biological pathways. The anilide moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-amide
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-ester
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-thioester
Comparison: N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is unique due to its anilide moiety, which may confer distinct chemical and biological properties compared to its amide, ester, and thioester analogs. The anilide group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H35N3O3 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C25H35N3O3/c1-17(2)15-21(24(30)26-20-13-9-6-10-14-20)28-25(31)23(18(3)4)27-22(16-29)19-11-7-5-8-12-19/h5-14,17-18,21-23,27,29H,15-16H2,1-4H3,(H,26,30)(H,28,31) |
Clé InChI |
ZQVWSJFZTHUZSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)




![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)



![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
